4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Purity Specification Quality Control Procurement

QC labs and API developers require the exact Xipamide Impurity A (CAS 14665-31-7) for regulatory filings. Substitution with des-chloro analogs invalidates analytical traceability. This compound provides: - ≥98% purity with Structure Elucidation Report (SER) - Defined melting point (181-183°C) and 2-8°C stability - Direct application in HPLC/UPLC impurity quantification for ANDA/NDA compliance

Molecular Formula C7H4Cl2O5S
Molecular Weight 271.07 g/mol
CAS No. 14665-31-7
Cat. No. B134349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
CAS14665-31-7
Synonyms4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid;  4-Chloro-5-(chlorosulfonyl)salicylic Acid; 
Molecular FormulaC7H4Cl2O5S
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O
InChIInChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)
InChIKeyCRNODOIWKMVMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid Overview


4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid (CAS 14665-31-7), also known as 4-Chloro-5-chlorosulfonyl Salicylic Acid, is a chlorinated aromatic sulfonyl chloride derivative with the molecular formula C7H4Cl2O5S and a molecular weight of 271.07 g/mol . Its solid physical form and predicted boiling point of 458.3±45.0 °C are key initial handling parameters . Its primary commercial and regulatory identity is as Xipamide Impurity A, a critical reference standard used in the analytical method development, validation, and quality control (QC) for the diuretic drug Xipamide [1].

Substitution Risks for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid


The procurement of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is not interchangeable with generic chlorosulfonyl-hydroxybenzoic acid derivatives due to its specific regiochemistry and the presence of dual chloro- and chlorosulfonyl- substituents. This precise substitution pattern is essential for its designated role as Xipamide Impurity A [1]. Substitution with a close analog, such as 5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 17243-13-9), which lacks the 4-chloro group, introduces a structurally distinct entity with different physicochemical properties (e.g., molecular weight of 236.6 vs. 271.07) and, critically, a different analytical profile. Using an unverified analog invalidates the traceability and accuracy of analytical methods required for regulatory filings like ANDA and NDA submissions, where the identity and purity of this specific impurity must be rigorously controlled [1].

Procurement Guide for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid


Supplier Purity Specifications

The commercially available purity of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is reported within two distinct tiers: a 95% specification and a 98% specification. This quantifies the available purity levels a buyer can select from based on their analytical or synthetic requirements , .

Purity Specification Quality Control Procurement

Melting Point Characterization

The melting point of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is empirically reported as 181-183 °C . This data serves as a quantitative identity check against structurally similar compounds, such as the non-chlorinated analog 5-(chlorosulfonyl)-2-hydroxybenzoic acid, which has a reported melting point of 171-174 °C .

Physical Characterization Melting Point Solid-State Analysis

Regulatory Documentation & Storage

The compound, when procured as a reference standard, is supplied with documentation that can include a Structure Elucidation Report (SER) and compliance statements with USP, EMA, JP, or BP standards for ANDA/NDA applications [1]. The specified storage condition is 2-8°C under an inert atmosphere, which is a quantitative stability parameter .

Regulatory Compliance Analytical Standards Stability

Application Scenarios for 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid


Reference Standard for Xipamide Method Validation

Procure 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid of 98% purity or higher, ideally with a Structure Elucidation Report (SER) [1], to serve as the primary reference standard for Xipamide Impurity A. This is essential for developing HPLC or UPLC methods to accurately quantify this specific impurity in Xipamide API and finished dosage forms. The compound's defined melting point (181-183 °C) and storage conditions (2-8°C, inert atmosphere) support its handling and long-term stability as an analytical standard .

Xipamide Impurity Synthesis for Stress Studies

Use 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid as a key intermediate or authentic sample to identify and quantify this impurity during forced degradation (stress testing) of Xipamide. Its use as a starting material is supported by its role as a reagent in the synthesis of Xipamide [2]. The ability to source the compound at both 95% and 98% purity allows researchers to balance cost and analytical requirements based on the scale and sensitivity of the degradation study.

QC Release Testing for Xipamide

In a QC laboratory setting, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is required as a reference standard to ensure every commercial batch of Xipamide meets pharmacopeial limits for Impurity A. The availability of the compound with compliance statements to USP, EP, or BP guidelines is critical for this application, as it ensures the analytical results are defensible to regulatory agencies during ANDA or NDA review [3].

Technical Documentation Hub

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